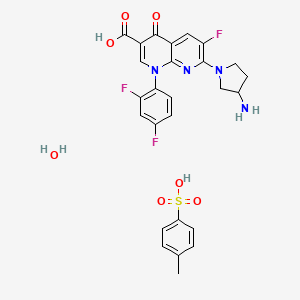

Tosufloxacin hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

107097-79-0 |

|---|---|

Molecular Formula |

C19H17F3N4O4 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C19H15F3N4O3.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H2 |

InChI Key |

FCHGAGZTPICOSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of Tosufloxacin (B10865) tosilate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | nih.gov |

| Molecular Formula | C26H23F3N4O6S | nih.gov |

| Molecular Weight | 576.5 g/mol | nih.gov |

| CAS Number | 115964-29-9 | nih.gov |

| Appearance | Not specified in search results | |

| Solubility | Low water solubility | ijpsonline.comijpsonline.com |

| Melting Point | Not specified in search results |

Synthesis and Manufacturing

The synthesis of Tosufloxacin (B10865) tosilate is a complex process. google.com One described method involves a multi-step synthesis. google.com This includes an amination reaction using initial raw materials like acetic anhydride (B1165640) and 2,4-difluoroaniline (B146603) to create a tosufloxacin tosylate amino compound. google.com This is followed by a cyclization reaction to form a tosufloxacin tosylate cyclic compound. google.comgoogle.com The final step is a substitution reaction to produce the tosufloxacin tosylate substitute. google.com Research has also focused on optimizing the synthetic route to improve purity and yield, with some methods utilizing solvents like dichloromethane. google.comgoogle.com

Mechanism of Action

Tosufloxacin (B10865) tosilate exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.aipatsnap.compatsnap.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. ontosight.aipatsnap.com DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a necessary step for DNA replication and transcription. patsnap.compatsnap.com Topoisomerase IV is involved in the separation of interlinked daughter chromosomes after DNA replication. patsnap.compatsnap.com By inhibiting these enzymes, Tosufloxacin tosilate disrupts these vital processes, leading to bacterial cell death. patsnap.com The drug stabilizes the transient breaks in DNA strands created by these enzymes, preventing their re-ligation and causing an accumulation of broken DNA fragments. patsnap.com

Molecular Mechanisms of Antimicrobial Resistance to Tosufloxacin Tosilate

Chromosomal Gene Mutations Affecting Target Enzymes

The primary mechanism of high-level resistance to tosufloxacin (B10865) and other fluoroquinolones involves mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and alterations in their structure can significantly reduce the binding affinity of fluoroquinolones, rendering the drugs ineffective. researchgate.netbrieflands.comoup.com

Mutations in DNA Gyrase Subunits (GyrA)

DNA gyrase, composed of GyrA and GyrB subunits, is a primary target of fluoroquinolones in many Gram-negative bacteria. brieflands.comnih.gov Mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene are most frequently associated with resistance. researchgate.netoup.com

In Escherichia coli, the most common mutations in GyrA occur at serine-83 and aspartate-87. researchgate.netnih.gov For instance, a single mutation at Ser-83 can lead to reduced susceptibility, while double mutations, such as at both Ser-83 and Asp-87, are often required to confer a higher level of resistance. researchgate.netnih.gov In Neisseria gonorrhoeae, a mutation changing Serine-91 to Phenylalanine in GyrA has been identified as a common alteration leading to decreased susceptibility to fluoroquinolones. auajournals.org Similarly, in Staphylococcus aureus, mutations at Serine-84 in GyrA are widely distributed among fluoroquinolone-resistant isolates. nih.gov The specific amino acid substitution can influence the level of resistance, highlighting the complex interaction between the drug and its target. oup.com

| Bacterial Species | Common Mutation Sites in GyrA | Effect on Susceptibility | Reference |

|---|---|---|---|

| Escherichia coli | Ser-83 → Leu, Asp-87 → Asn | High-level resistance, particularly with double mutations. | researchgate.net |

| Neisseria gonorrhoeae | Ser-91 → Phe | 12-fold reduced susceptibility to norfloxacin. | auajournals.org |

| Staphylococcus aureus | Ser-84 | Widely distributed among resistant isolates. | nih.gov |

| Campylobacter jejuni/coli | Thr-86 → Ile | Associated with fluoroquinolone resistance. | oup.com |

Mutations in Topoisomerase IV Subunits (ParC, ParE)

Topoisomerase IV, consisting of ParC and ParE subunits, is another crucial target for fluoroquinolones, particularly in Gram-positive bacteria. nih.govnih.gov However, mutations in the genes encoding these subunits, parC and parE, also contribute significantly to resistance in Gram-negative bacteria, often in conjunction with gyrA mutations. researchgate.netbrieflands.com

In E. coli, mutations in parC, commonly at serine-80 and glutamate-84, are frequently observed in strains that already possess gyrA mutations, leading to a synergistic increase in resistance levels. researchgate.netbrieflands.comnih.gov The accumulation of mutations in both gyrA and parC is a key factor in the development of high-level fluoroquinolone resistance. brieflands.com In S. aureus, mutations at Serine-80 in GrlA (the S. aureus homolog of ParC) are also common, although their impact on susceptibility to specific fluoroquinolones like tosufloxacin can be less distinct than that of GyrA mutations. nih.gov Studies on Mycoplasma genitalium have shown that mutations in parC (e.g., Gly81Cys) or parE can lead to a 2- to 16-fold increase in the minimum inhibitory concentrations (MICs) of quinolones. nih.gov

| Bacterial Species | Gene | Common Mutation Sites | Impact on Resistance | Reference |

|---|---|---|---|---|

| Escherichia coli | parC | Ser-80 → Ile | Contributes to high-level resistance, especially with gyrA mutations. | researchgate.netbrieflands.com |

| Escherichia coli | parE | Ser-458 → Ala | Contributes to high-level ciprofloxacin (B1669076) resistance. | researchgate.netnih.gov |

| Staphylococcus aureus | grlA (ParC) | Ser-80 | Widely distributed, but with less distinct impact on susceptibility compared to GyrA mutations. | nih.gov |

| Mycoplasma genitalium | parC | Gly-81 → Cys | 2- to 16-fold increase in quinolone MICs. | nih.gov |

Efflux Pump Mechanisms of Resistance

A second major strategy employed by bacteria to resist antimicrobial agents is the active extrusion of the drug from the cell via efflux pumps. asm.orgnih.gov These membrane-bound protein complexes can prevent tosufloxacin from reaching its intracellular targets, DNA gyrase and topoisomerase IV, thereby reducing its efficacy. nih.govmdpi.com

Identification and Characterization of Efflux Systems Expelling Tosufloxacin Tosilate

Several families of efflux pumps contribute to multidrug resistance (MDR) in bacteria, with the Resistance-Nodulation-Division (RND) family being particularly significant in Gram-negative bacteria. asm.orgmdpi.com These tripartite systems span both the inner and outer bacterial membranes and can expel a wide range of substrates, including fluoroquinolones. mdpi.commdpi.com

In Pseudomonas aeruginosa, well-characterized RND pumps like MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY are major contributors to antibiotic resistance. mdpi.comresearchgate.net Overexpression of MexAB-OprM can export quinolones, while MexCD-OprJ is associated with resistance to fluoroquinolones, and MexEF-OprN overexpression is induced in the presence of quinolones. mdpi.comnih.gov In E. coli, the AcrAB-TolC system is a primary efflux pump that expels fluoroquinolones. mdpi.comfrontiersin.org The Major Facilitator Superfamily (MFS) also includes pumps like MdfA in E. coli and NorA in S. aureus that recognize and transport fluoroquinolones. nih.govmicrobialcell.com

| Bacterial Species | Efflux Pump System | Pump Family | Substrates Include | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY | RND | Quinolones, β-lactams, macrolides | mdpi.comresearchgate.net |

| Escherichia coli | AcrAB-TolC | RND | Fluoroquinolones, tetracycline | mdpi.comfrontiersin.org |

| Staphylococcus aureus | NorA, NorB, NorC | MFS | Fluoroquinolones | microbialcell.com |

| Stenotrophomonas maltophilia | SmeABC, SmeDEF | RND | Fluoroquinolones, tetracyclines, chloramphenicol | mdpi.com |

Modulation of Efflux Pump Expression and Activity

The expression of efflux pump genes is tightly controlled by regulatory systems that can be influenced by environmental signals, including the presence of antibiotics. mdpi.comnih.gov Mutations in regulatory genes can lead to the overexpression of efflux pumps, resulting in a stable MDR phenotype.

For example, in P. aeruginosa, mutations in the mexR, nalC, or nalD genes can lead to the overexpression of the MexAB-OprM pump. mdpi.com Similarly, mutations in mexZ are associated with increased expression of the MexXY pump. nih.gov In E. coli, the expression of the AcrAB-TolC system is regulated by local repressors like AcrR and global regulators such as MarA, SoxS, and Rob. frontiersin.orgnih.gov The MgrA regulator in S. aureus acts as a positive regulator for norA expression but a negative regulator for norB and norC, allowing the bacterium to fine-tune its resistance profile in response to different stressors. microbialcell.com The use of antibiotics can select for these regulatory mutations, leading to enhanced efflux activity and increased resistance. nih.gov

Analysis of Reduced Susceptibility and Resistance Development in Bacterial Populations

The development of resistance to tosufloxacin is often a stepwise process. brieflands.com An initial mutation, for instance in gyrA, may lead to a state of "reduced susceptibility," where the MIC of the drug increases but may still be below the clinical resistance breakpoint. nih.gov This initial step, however, makes the bacterial population more prone to developing higher levels of resistance upon further antibiotic exposure.

Surveys of clinical isolates have shown distinct populations of bacteria: those that are fully susceptible, those with reduced susceptibility, and those that are fully resistant. nih.gov Isolates with reduced susceptibility frequently harbor a single mutation in a target gene, while highly resistant strains often possess multiple mutations, for example, in both gyrA and parC. brieflands.comnih.gov The selective pressure exerted by the use of fluoroquinolones in clinical and agricultural settings is a major driver for the emergence and spread of these resistant strains. oup.comnih.gov Furthermore, the overexpression of efflux pumps can contribute to reduced susceptibility and act synergistically with target site mutations to produce high-level resistance. nih.gov The prevalence of isolates with reduced susceptibility is a significant concern, as they represent a reservoir from which highly resistant strains can readily emerge. nih.gov

Spontaneous Mutant Frequency Studiescollectionscanada.gc.ca

Spontaneous mutant frequency studies are crucial for understanding the potential for resistance development. These studies measure the rate at which resistant mutants emerge in a bacterial population upon exposure to an antimicrobial agent. For tosufloxacin tosilate, research has shown a low frequency of spontaneous mutations in key respiratory pathogens.

In studies involving Streptococcus pneumoniae and Haemophilus influenzae, the frequency of spontaneous mutants resistant to tosufloxacin was found to be low. researchgate.netchemotherapy.or.jpresearchgate.net At concentrations four to sixteen times the Minimum Inhibitory Concentration (MIC), the spontaneous mutation frequency for S. pneumoniae was less than 9.3 x 10⁻¹⁰, and for H. influenzae, it was less than 8.4 x 10⁻¹⁰. researchgate.netchemotherapy.or.jpresearchgate.net These frequencies are comparable to those observed for another fluoroquinolone, levofloxacin (B1675101). researchgate.netchemotherapy.or.jp Similarly, for a macrolide-resistant strain of Mycoplasma pneumoniae, the spontaneous mutation frequency for tosufloxacin at four, eight, and sixteen times the MIC was also reported to be less than 9.3 x 10⁻¹⁰. chemotherapy.or.jp

Table 1: Spontaneous Mutant Frequency of Tosufloxacin Tosilate Against Key Pathogens

| Bacterial Species | Drug Concentration (multiple of MIC) | Spontaneous Mutation Frequency | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | 4x to 16x | <9.3 x 10⁻¹⁰ | researchgate.net, chemotherapy.or.jp, researchgate.net |

| Haemophilus influenzae | 4x to 16x | <8.4 x 10⁻¹⁰ | researchgate.net, chemotherapy.or.jp, researchgate.net |

| Mycoplasma pneumoniae (macrolide-resistant) | 4x, 8x, 16x | <9.3 x 10⁻¹⁰ | chemotherapy.or.jp |

Mutant Prevention Concentration (MPC) Researchcollectionscanada.gc.ca

The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that represents the lowest concentration of an antimicrobial agent required to prevent the growth of all first-step resistant mutants in a large bacterial population (typically >10¹⁰ CFU). nih.govnih.gov Maintaining drug concentrations above the MPC is thought to severely restrict the selection of resistant mutants. nih.gov

Research has determined the MPC of tosufloxacin against common pediatric respiratory pathogens. The MPC of tosufloxacin against S. pneumoniae was 0.4 µg/mL, and against H. influenzae, it was 0.07 µg/mL. researchgate.netchemotherapy.or.jp These values were reported to be similar to or lower than those for levofloxacin, suggesting a potent ability to restrict the emergence of resistant mutants. researchgate.netchemotherapy.or.jp The concept of MPC is considered a valuable tool for optimizing dosing regimens to minimize the development of resistance. nih.gov

Table 2: Mutant Prevention Concentration (MPC) of Tosufloxacin Tosilate

| Bacterial Species | Mutant Prevention Concentration (MPC) (µg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 0.4 | researchgate.net, chemotherapy.or.jp |

| Haemophilus influenzae | 0.07 | researchgate.net, chemotherapy.or.jp |

Investigation of Cross-Resistance Patterns within the Fluoroquinolone Classcollectionscanada.gc.ca

Cross-resistance, where resistance to one antibiotic confers resistance to other agents within the same class, is a significant concern for fluoroquinolones. nih.gov This phenomenon is typically observed among fluoroquinolones due to their shared mechanism of action, targeting DNA gyrase and topoisomerase IV. nih.govnih.gov

Studies have shown that cross-resistance exists between tosufloxacin and other fluoroquinolones. nih.gov However, tosufloxacin has demonstrated potent activity against various pathogens, including those with reduced susceptibility to other quinolones. For instance, the MIC₉₀ (the concentration required to inhibit 90% of isolates) of tosufloxacin against pediatric clinical isolates of penicillin-resistant S. pneumoniae (PRSP) was 0.25 μg/mL, which was notably lower than that of ciprofloxacin and norfloxacin. chemotherapy.or.jp Similarly, for β-lactamase-negative ampicillin-resistant H. influenzae (BLNAR), the MIC₉₀ of tosufloxacin was 0.0078 μg/mL, which was lower than or equal to other quinolones tested. chemotherapy.or.jp

It is important to note that while cross-resistance with other fluoroquinolones is a factor, tosufloxacin does not exhibit cross-resistance with different classes of antibiotics, such as β-lactams and macrolides. google.com This is because their mechanisms of action are entirely different. google.com

Pharmacokinetics and Biotransformation in Preclinical Research

Molecular-Level Absorption and Distribution Research

Research at the molecular level has investigated how tosufloxacin (B10865) tosilate is absorbed and distributed throughout the body, including its ability to penetrate specific tissues and enter cells.

The ability of an antibiotic to penetrate tissues is crucial for its efficacy at the site of infection. Fluoroquinolones are recognized for their excellent tissue penetration, a characteristic attributed to their high lipid solubility. mdpi.commsdvetmanual.com Preclinical studies in animal models have quantified the distribution of tosufloxacin into various tissues.

A study utilizing a rabbit model that mimics human eye conditions provided specific data on the ocular penetration of a 0.3% tosufloxacin formulation. nih.gov Following a single dose, the concentrations in conjunctival and corneal tissues were measured to be 0.7 ± 0.1 µg/g and 1.5 ± 0.3 µg/g, respectively. nih.gov Another study in white rabbits compared several ophthalmic fluoroquinolone solutions and found that tosufloxacin generally resulted in the lowest concentrations in ocular tissues compared to other tested agents like moxifloxacin, levofloxacin (B1675101), and gatifloxacin. researchgate.netnih.gov

Table 1: Ocular Tissue Concentrations of Fluoroquinolones in Rabbits

This table presents the maximum concentration (Cmax) of various fluoroquinolones in different ocular tissues of rabbits following instillation. Data for this table is sourced from a comparative study. researchgate.net

| Fluoroquinolone | Aqueous Humor (µg/mL) | Cornea (µg/g) | Iris/Ciliary Body (µg/g) | Vitreous Body (µg/mL) |

| Tosufloxacin (0.3%) | Lowest among tested | Lowest among tested | Lowest among tested | Lowest among tested |

| Moxifloxacin (0.5%) | 10.16 ± 1.59 | 156.07 ± 95.97 | 11.92 ± 4.00 | 0.099 ± 0.033 |

| Levofloxacin (0.5%) | Mid-rank | Mid-rank | Mid-rank | Mid-rank |

| Gatifloxacin (0.3%) | Mid-rank | Mid-rank | Mid-rank | Mid-rank |

| Ofloxacin (B1677185) (0.3%) | Mid-rank | Mid-rank | Mid-rank | Mid-rank |

In other animal models, a study in rats demonstrated that the ratio of epididymal tissue concentration to serum concentration for another fluoroquinolone, levofloxacin, was 1.48 ± 0.45, indicating significant penetration into this tissue. researchgate.net While specific data for tosufloxacin in this tissue was not provided in the same context, the general class characteristic of good tissue distribution is well-established. mdpi.commsdvetmanual.com

The effectiveness of tosufloxacin against intracellular pathogens is linked to its ability to penetrate host cells. nih.gov Fluoroquinolones can enter cells with relative ease, which is a key advantage for treating infections caused by intracellular bacteria. wikipedia.org

Research using human lung fibroid WI-38 cells demonstrated that tosufloxacin has a notable ability to penetrate cells. nih.gov The ratio of its intracellular concentration to the extracellular concentration was found to be 1.7 times higher than that of ofloxacin and 2.6 times higher than that of norfloxacin. nih.govasm.org This potent cell penetration is considered a contributing factor to its strong intracellular bactericidal activity. nih.gov The cellular accumulation of fluoroquinolones is generally moderate, and for some, the distribution is primarily within the cytosol. core.ac.uk

Studies on bacterial cells suggest that the permeation route for tosufloxacin across the outer membrane may differ from other fluoroquinolones. nih.gov Research on outer membrane mutants of Escherichia coli and Proteus mirabilis indicated that tosufloxacin might primarily permeate through a non-porin pathway, such as the phospholipid bilayers of the cell membrane. nih.govasm.org This characteristic appears to be independent of the molecule's hydrophobicity. nih.gov

Tissue Penetration Studies in Animal Models for Research Purposes (e.g., Ocular Tissues in Rabbits)

Influence of Chemical Structure on Preclinical Pharmacokinetic Attributes

The specific chemical structure of tosufloxacin tosilate, including both the core fluoroquinolone scaffold and the tosylate salt form, plays a significant role in its pharmacokinetic properties.

Tosufloxacin is a compound with inherently low water solubility. ijpsonline.com To improve its physicochemical properties for research and potential applications, it is formulated as a tosylate salt. The addition of the tosylate group generally enhances both the solubility and stability of the compound. patsnap.commedchemexpress.com Salt forms of a compound typically exhibit better water solubility and stability compared to the free form, although both possess comparable biological activity at equivalent molar concentrations. medchemexpress.com

Further research has shown that the water solubility of tosufloxacin tosilate can be significantly increased by forming an inclusion complex with hydroxypropyl-β-cyclodextrin. ijpsonline.comijpsonline.com This complexation was found to markedly improve the dissolution rate compared to the drug alone. ijpsonline.comijpsonline.comresearchgate.net

The core fluoroquinolone structure is fundamental to the class's characteristic enhanced penetration abilities. patsnap.com Structural modifications to the basic bicyclic quinolone ring are a key strategy for improving tissue penetration and antibacterial efficacy. semanticscholar.org The introduction of a fluorine atom at the C-6 position was a significant development, giving rise to the fluoroquinolones and substantially increasing tissue penetration. nih.gov

The lipophilic nature of fluoroquinolones allows them to readily cross biological membranes and achieve high concentrations in tissues and fluids, which often exceed plasma concentrations. mdpi.commsdvetmanual.comscispace.com This excellent tissue penetration and intracellular accumulation enable the drugs to reach high concentrations at the site of infection. mdpi.com Different substitutions on the quinolone ring can further modulate these properties; for instance, alkylation at the C-8 position can increase lipophilicity, leading to a longer half-life and greater tissue penetration. scispace.com

Role of the Tosylate Group on Solubility and Stability for Research Applications

In Vitro Metabolic Pathways and Biotransformation Studies

In vitro studies are essential for characterizing the metabolic fate of a drug. For tosufloxacin, these studies have been conducted using liver cells from various species to predict its biotransformation in a preclinical setting.

A comparative study on the metabolism of tosufloxacin was performed using cultured hepatocytes from rats, dogs, monkeys, and humans. nih.gov The research revealed significant differences among species in both the rate and pathways of metabolism. nih.gov In the animal species tested, tosufloxacin was found to be less actively metabolized than a comparator quinolone, BMY 43748. nih.gov Notably, human hepatocytes were reported to be "totally ineffective" in metabolizing tosufloxacin under the study's conditions, suggesting a different metabolic profile compared to monkey cells. nih.gov Other reports also indicate that tosufloxacin is subject to limited metabolism. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Correlation Between Chemical Structure and Antimicrobial Activity

The antimicrobial efficacy of tosufloxacin (B10865) tosilate is intrinsically linked to its distinct chemical structure. Modifications at various positions of the fluoroquinolone nucleus have been shown to modulate its spectrum of activity, potency, and pharmacokinetic properties.

Role of the Fluoroquinolone Core Structure

The foundational fluoroquinolone core is essential for the antibacterial action of tosufloxacin. This core consists of a 1,4-dihydro-pyridine-4-one nucleus fused to an aromatic ring, which is fundamental for binding to bacterial DNA gyrase and topoisomerase IV. mdpi.com Specifically, the 1,8-naphthyridine (B1210474) core, a key feature of tosufloxacin, contributes to its potent activity. ontosight.ai The carboxyl group at position C-3 and the carbonyl group at C-4 are critical for the interaction with the target enzymes. frontiersin.org

Impact of Specific Substituents (e.g., 7-pyrrolidine moiety) on Target Binding Affinity

The substituent at the C-7 position of the fluoroquinolone ring is a primary determinant of the antibacterial spectrum and potency. frontiersin.org In tosufloxacin, this position is occupied by a 3-aminopyrrolidine (B1265635) ring. mdpi.com This moiety is crucial for the drug's interaction with DNA gyrase and topoisomerase IV, thereby influencing its binding affinity. nih.gov

The introduction of a pyrrolidine (B122466) ring at C-7 has been shown to yield compounds with significant antibacterial activity. mdpi.com More specifically, the presence of an aminopyrrolidine group can enhance activity against Gram-positive bacteria. nih.gov The nature of the side chain at C-7, such as the unsubstituted pyrrolidine in tosufloxacin, has been noted to have a significant effect on the central nervous system, potentially by interacting with GABA-A receptors. researchgate.net

Research has demonstrated that modifications at the C-7 position are pivotal for antibacterial efficacy, physical properties, and bioavailability. frontiersin.org The stereochemistry of the substituent at this position can also play a role, with the (S)-configuration of the pyrrolidine ring in (S)-Tosufloxacin being the active form. ontosight.ai The development of resistance to fluoroquinolones is often linked to mutations in the target enzymes that reduce the binding affinity of the antibiotic. ontosight.ai

Molecular Modeling and Computational Chemistry Applications

Molecular modeling and computational chemistry have become indispensable tools in the study and design of fluoroquinolones like tosufloxacin tosilate. These techniques provide valuable insights into drug-receptor interactions, conformational dynamics, and the prediction of binding affinities, thereby guiding the rational design of new and improved antibacterial agents.

Molecular Docking Simulations for Enzyme-Drug Interactions

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to its target protein. In the context of tosufloxacin, docking studies have been instrumental in understanding its interaction with bacterial DNA gyrase and topoisomerase IV. These simulations help to visualize how the drug fits into the active site of these enzymes, stabilizing the enzyme-DNA complex and leading to the inhibition of DNA replication and ultimately bacterial cell death. patsnap.com

Docking studies have shown that fluoroquinolones bind to the catalytic groove of these enzymes, with specific amino acid residues playing a crucial role in the interaction. nih.gov For instance, molecular docking has been used to investigate the binding of various fluoroquinolones to the HCV NS3 helicase, revealing key interactions within the catalytic region. nih.gov Such simulations can also help in predicting the potential for resistance, as mutations in the key binding site residues can be modeled to assess their impact on drug affinity.

Conformational Analysis and Dynamics of Tosufloxacin Tosilate

The three-dimensional conformation of tosufloxacin tosilate is critical for its biological activity. Conformational analysis, often performed using techniques like 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR, provides detailed information about the spatial arrangement of the molecule. ijpsonline.comijpsonline.com Studies have used 2D ROESY to investigate the inclusion complex of tosufloxacin tosilate with cyclodextrins, revealing which parts of the drug molecule are inserted into the cyclodextrin (B1172386) cavity. ijpsonline.comijpsonline.comresearchgate.net This information is valuable for understanding the drug's solubility and stability. ijpsonline.comijpsonline.com

Molecular dynamics simulations can further explore the conformational landscape and flexibility of tosufloxacin tosilate in different environments. ijpsonline.com These simulations provide insights into the dynamic behavior of the drug molecule, which can influence its interaction with target enzymes and its pharmacokinetic properties.

Prediction of Binding Affinity and Specificity

Computational methods are increasingly used to predict the binding affinity and specificity of drug candidates. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetic Relationship (QSPkR) studies aim to correlate the chemical structure of compounds with their biological activity and pharmacokinetic parameters, respectively. nih.gov

For fluoroquinolones, QSPkR models have been developed to predict pharmacokinetic parameters based on 2D and 3D descriptors of the chemical structure. nih.gov These models can help in the early stages of drug design to select compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By understanding the structural features that contribute to high binding affinity and specificity for bacterial enzymes over mammalian counterparts, it is possible to design more effective and safer antibiotics. patsnap.com

Below is a table summarizing the key structural features of Tosufloxacin and their contribution to its activity:

| Structural Feature | Contribution to Activity | References |

| 1,8-Naphthyridine Core | Essential for binding to DNA gyrase and topoisomerase IV. | ontosight.ai |

| C-6 Fluorine | Enhances antimicrobial activity, cell penetration, and enzyme affinity. | agriculturejournals.cznih.gov |

| N-1 (2,4-difluorophenyl) | Contributes to potent bactericidal activity. | oup.com |

| C-7 (3-aminopyrrolidine) | Crucial for target binding affinity and enhances Gram-positive activity. | nih.govmdpi.com |

| C-3 Carboxyl Group | Critical for interaction with target enzymes. | frontiersin.org |

| C-4 Carbonyl Group | Critical for interaction with target enzymes. | frontiersin.org |

Formulation Science and Material Characterization for Research Applications

Inclusion Complexation with Cyclodextrins

Inclusion complexation is a widely utilized technique to enhance the solubility, stability, and bioavailability of poorly soluble drugs. ijpsonline.comnih.gov Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, are excellent host molecules for forming these complexes. nih.govnih.gov For tosufloxacin (B10865) tosilate, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been identified as a suitable host due to its ability to encapsulate the drug molecule, thereby improving its dissolution characteristics. ijpsonline.comijpsonline.com

Preparation of Tosufloxacin Tosilate/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes

The formation of an inclusion complex between tosufloxacin tosilate (TFLX) and HP-β-CD has been confirmed through various research endeavors. ijpsonline.comijpsonline.com These studies have demonstrated that by encapsulating the TFLX molecule within the HP-β-CD cavity, the resulting complex exhibits significantly increased water solubility and an improved dissolution rate compared to the drug alone. ijpsonline.comijpsonline.com This enhancement is attributed to the formation of non-covalent interactions, such as hydrophobic forces and van der Waals forces, between the guest (TFLX) and host (HP-β-CD) molecules. ijpsonline.com

Investigation of Different Preparation Methods

Several methods have been explored for the preparation of TFLX/HP-β-CD inclusion complexes, each with its own set of advantages and resulting complex characteristics. These methods include solution-enhanced dispersion with supercritical CO2 (SEDS), solvent evaporation, grinding, ultrasonic, and freezing techniques. scielo.brresearchgate.net

Solution-Enhanced Dispersion with Supercritical CO2 (SEDS): This method involves dissolving the drug and cyclodextrin (B1172386) in a solvent and then introducing it into a supercritical fluid, leading to the formation of fine particles of the inclusion complex. researchgate.net Studies have shown that the SEDS process can produce amorphous inclusion complexes with a significantly smaller particle size, around 1.91 μm, under optimized conditions of 16 MPa pressure, 35 °C temperature, and a 1 mL/min solution flow rate. researchgate.net

Solvent Evaporation: This conventional method involves dissolving both TFLX and HP-β-CD in a suitable solvent system, followed by the removal of the solvent to obtain the solid inclusion complex. scielo.brijpsonline.com Research indicates that this method is highly effective, with optimal conditions identified as a 1-hour reaction time at 70°C. ijpsonline.comijpsonline.com The solvent evaporation method has been shown to result in a higher dissolution rate compared to other methods. scielo.brusp.br

Grinding Method: This solid-state preparation technique involves the mechanical grinding of TFLX and HP-β-CD together. scielo.br While simpler than solvent-based methods, it has been found to be less effective in terms of dissolution enhancement compared to the solvent evaporation method. scielo.brusp.br

Ultrasonic Method: This technique utilizes ultrasonic energy to facilitate the inclusion of the drug into the cyclodextrin cavity in a solution. scielo.br Similar to the grinding method, it has shown to be less effective than solvent evaporation in improving the dissolution of the resulting complex. scielo.brusp.br

Freezing Method (Lyophilization): This method involves freezing a solution of the drug and cyclodextrin and then removing the solvent by sublimation under vacuum. scielo.br While it can produce a porous and readily soluble product, it has demonstrated lower dissolution enhancement for TFLX/HP-β-CD complexes compared to solvent evaporation and grinding. scielo.brusp.br

A comparative study of these methods revealed that the solvent evaporation method yielded the highest in vitro dissolution rate (64.39%), followed by the grinding (42.37%), ultrasonic (40.00%), and freezing (36.08%) methods. scielo.brusp.br This suggests that the choice of preparation method significantly impacts the physicochemical properties of the final inclusion complex.

Physicochemical Characterization of Inclusion Complexes

To confirm the formation of the inclusion complex and to understand its structural and physical properties, a range of analytical techniques are employed.

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is a powerful tool for identifying the functional groups and interactions within a complex. ijpsonline.com In the case of the TFLX/HP-β-CD inclusion complex, the FT-IR spectrum shows significant changes compared to the individual components and their physical mixture. ijpsonline.comresearchgate.net The disappearance or reduction in the intensity of characteristic peaks of TFLX, such as the amino (-NH2) stretching vibration at 3435 cm-1, indicates that this part of the molecule is entrapped within the cyclodextrin cavity. ijpsonline.com The formation of hydrogen bonds between TFLX and HP-β-CD is also suggested by shifts in the spectra. ijpsonline.com

¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution. ijpsonline.com By analyzing the chemical shifts of the protons of both TFLX and HP-β-CD, the mode of inclusion can be determined. ijpsonline.com Studies have shown upfield shifts for the H-3 and H-5 protons located inside the HP-β-CD cavity, confirming the insertion of the TFLX molecule. ijpsonline.comijpsonline.com Specifically, it has been deduced that the phenyl groups of TFLX are inserted into the wide side of the HP-β-CD cavity. ijpsonline.comijpsonline.com

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal properties of the inclusion complex. scielo.br The DSC thermogram of pure TFLX shows a sharp endothermic peak corresponding to its melting point at approximately 252°C. scielo.br In the DSC curve of the inclusion complex prepared by the solvent evaporation method, this characteristic peak of TFLX is either absent or significantly shifted to a lower temperature, indicating the formation of an amorphous complex where the drug is molecularly dispersed within the cyclodextrin. scielo.br

Morphological Analysis

Scanning Electron Microscopy (SEM): SEM provides visual evidence of the changes in the surface morphology of the materials upon complexation. ijpsonline.com Pure TFLX typically appears as uniform, snowflake-like crystals, while HP-β-CD presents as spherical particles. ijpsonline.comijpsonline.com The physical mixture simply shows a combination of these two forms. ijpsonline.comijpsonline.com In contrast, the SEM images of the inclusion complex reveal the formation of new solid particles with a different morphology, often appearing as large, amorphous particles or homogeneous rod-like structures, confirming the formation of a new solid phase. scielo.br

X-ray Diffraction Studies (e.g., PXRD)

Powder X-ray Diffraction (PXRD) is a critical analytical technique for characterizing the solid-state properties of pharmaceutical materials, including tosufloxacin tosilate and its formulated derivatives. Research studies utilize PXRD to differentiate between crystalline and amorphous forms of the drug, which is crucial as the physical form can significantly influence solubility and dissolution characteristics.

In studies involving tosufloxacin tosilate, PXRD analysis is employed to confirm the crystalline nature of the pure drug and to investigate changes upon formulation, such as the formation of inclusion complexes. The diffractogram of pure tosufloxacin tosilate exhibits sharp, distinct peaks at specific diffraction angles (2θ), indicating a well-defined crystalline structure. ijpsonline.comscielo.br Common characteristic peaks for tosufloxacin tosilate have been reported at 2θ values of approximately 10.6°, 15.7°, 18.5°, 23.4°, 26.0°, and 30.1°. ijpsonline.comscielo.br

When tosufloxacin tosilate is formulated with other materials, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, PXRD patterns are used to verify the new solid phase. ijpsonline.comijpsonline.com The diffraction pattern of the resulting complex typically shows the disappearance or significant reduction in the intensity of the characteristic peaks of pure tosufloxacin tosilate. ijpsonline.com Instead, the pattern often resembles the broad, diffuse halo of the amorphous carrier, confirming the transformation of the drug from a crystalline to an amorphous state within the complex. ijpsonline.comijpsonline.com This amorphization is a key indicator of successful inclusion complex formation.

The specific parameters for PXRD analysis in research settings can vary, but typically involve scanning a 2θ angle range from 5° to 80°. ijpsonline.comijpsonline.com The instrument settings, such as the X-ray source (e.g., Cu Kα radiation), voltage, and current, are standardized to ensure reproducible results. ijpsonline.comscielo.brijpsonline.com

Table 1: Characteristic PXRD Peaks of Tosufloxacin Tosilate

| Diffraction Angle (2θ) | Reference |

| 10.6° | ijpsonline.comscielo.br |

| 15.7° | ijpsonline.com |

| 18.5° | ijpsonline.com |

| 23.4° | ijpsonline.com |

| 26.0° | ijpsonline.comscielo.br |

| 30.1° | ijpsonline.com |

Dissolution Properties Research of Prepared Formulations in Research Settings

Research into the dissolution properties of various tosufloxacin tosilate formulations is essential for predicting their potential in vivo performance. Due to the low aqueous solubility of tosufloxacin tosilate, a significant focus of formulation research is to enhance its dissolution rate. ijpsonline.com

In vitro dissolution studies are commonly conducted using standard apparatus, such as a paddle-type dissolution tester. ijpsonline.comijpsonline.com These studies are typically performed in various dissolution media, including ultrapure water and phosphate (B84403) buffers at different pH levels (e.g., pH 6.8 and 7.4), to simulate different physiological environments. ijpsonline.comresearchgate.net

A key area of investigation has been the development of tosufloxacin tosilate inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its solubility and dissolution. ijpsonline.comresearchgate.netijpsonline.com Research has consistently shown that the dissolution rate of tosufloxacin tosilate is significantly enhanced when it is part of an inclusion complex compared to the pure drug or a simple physical mixture of the drug and the carrier. ijpsonline.comresearchgate.netijpsonline.com

For instance, in one study conducted in a phosphate buffer at pH 6.8, the cumulative release of pure tosufloxacin tosilate after 105 minutes was only 8.6%, while a physical mixture with HP-β-CD showed a release of 29.5%. ijpsonline.com In contrast, an inclusion complex of tosufloxacin tosilate and HP-β-CD achieved a release of over 60% in just 30 minutes. ijpsonline.com Another study reported that in ultrapure water, the dissolution rate of tosufloxacin tosilate increased from approximately 14% for the pure drug to 61% for an inclusion complex. researchgate.net

The method of preparation of these formulations also plays a crucial role in their dissolution characteristics. Research has compared various techniques, such as solvent evaporation, grinding, ultrasonic, and freezing methods for preparing inclusion complexes. scielo.brusp.br The solvent evaporation method has been shown to produce inclusion complexes with a higher dissolution rate compared to other methods. scielo.brusp.br

Table 2: Comparative Dissolution of Tosufloxacin Tosilate Formulations

| Formulation | Dissolution Medium | Cumulative Release (%) | Time (minutes) | Reference |

| Pure Tosufloxacin Tosilate | Phosphate Buffer (pH 6.8) | 8.6 | 105 | ijpsonline.com |

| Physical Mixture (with HP-β-CD) | Phosphate Buffer (pH 6.8) | 29.5 | 105 | ijpsonline.com |

| Inclusion Complex (with HP-β-CD) | Phosphate Buffer (pH 6.8) | >60 | 30 | ijpsonline.com |

| Pure Tosufloxacin Tosilate | Ultrapure Water | 13.99 | Not Specified | researchgate.net |

| Inclusion Complex (with HP-β-CD) | Ultrapure Water | 61.04 | Not Specified | researchgate.net |

Advanced Analytical Methodologies for Tosufloxacin Tosilate Research

Bioanalytical Method Development for Preclinical Samples (e.g., in vitro systems, animal tissues)

The development of robust and reliable bioanalytical methods is a cornerstone of preclinical research, enabling the quantitative determination of drug concentrations in complex biological matrices. For tosufloxacin (B10865) tosilate, a fluoroquinolone antibiotic, these methods are crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in both in vitro systems and animal models. scispace.comrfppl.co.in The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for their sensitivity, specificity, and accuracy. rfppl.co.inescientificpublishers.com

A typical bioanalytical method development workflow involves several key stages: sample preparation, chromatographic separation, and detection. rfppl.co.in The choice of methodology is heavily influenced by the nature of the biological matrix, the physicochemical properties of tosufloxacin, and the required sensitivity of the assay. scispace.com

Sample Preparation

The initial and most critical step in bioanalysis is the extraction of the analyte from the biological matrix. rfppl.co.in This process aims to remove interfering endogenous substances like proteins and lipids that can compromise the accuracy and longevity of the analytical system. Common techniques employed for preclinical samples containing tosufloxacin include:

Protein Precipitation (PPT): This is a straightforward and widely used method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.govfrontiersin.org The supernatant, containing the drug, is then collected for analysis. This method is valued for its simplicity and speed. frontiersin.org

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. nih.gov This technique often provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE is known for its high recovery rates and ability to concentrate the analyte, leading to enhanced sensitivity. nih.gov

In Vitro Systems

In vitro models, such as liver microsomes, are essential for early assessments of a drug's metabolic stability. escientificpublishers.comnih.gov Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. escientificpublishers.comfrontiersin.org

| Parameter | Details | Result |

|---|---|---|

| Linearity Range | Concentration range over which the assay is accurate and precise | 5–500 ng/mL |

| Correlation Coefficient (r²) | Measure of the goodness of fit of the calibration curve | 0.9995 |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision | 5 ng/mL |

| Intra-day Precision & Accuracy | QC Low (15 ng/mL) | Precision (CV%): ≤10%, Accuracy (%): within ±10% |

| QC High (400 ng/mL) | Precision (CV%): ≤10%, Accuracy (%): within ±10% | |

| Inter-day Precision & Accuracy | QC Low (15 ng/mL) | Precision (CV%): ≤10%, Accuracy (%): within ±10% |

| QC High (400 ng/mL) | Precision (CV%): ≤10%, Accuracy (%): within ±10% |

This table is based on data for pemigatinib (B609903) from a study by Al-Sanea et al. (2022) and serves as an illustrative example for the validation of a bioanalytical method in a microsomal matrix. nih.gov

Animal Tissues

Determining drug concentrations in various tissues is fundamental to understanding its distribution within the body. Methods have been developed for the multi-residue analysis of quinolones, including tosufloxacin, in animal-derived products. A notable example is the development of an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 26 quinolones in poultry feathers.

In this study, feather samples were extracted via sonication with a formic acid and acetonitrile mixture, followed by a cleanup step. The final analysis was performed by UPLC-MS/MS. The method was validated to demonstrate its suitability for quantifying tosufloxacin in this unique animal tissue matrix.

| Parameter | Spiked Level (µg/kg) | Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| Tosufloxacin | 10 | 95.2 | 8.9 |

| 100 | 98.5 | 6.5 | |

| 200 | 101.3 | 4.7 | |

| LOD (µg/kg) | 0.12–1.31 (for 26 quinolones) | ||

| LOQ (µg/kg) | 0.96–2.60 (for 26 quinolones) |

Data sourced from a study on quinolone residues in poultry feathers. The LOD and LOQ ranges are for the entire panel of 26 quinolones analyzed in the study.

For more conventional preclinical tissues and plasma, methods developed for other fluoroquinolones in rat models provide a template for tosufloxacin analysis. For example, a validated HPLC method for levofloxacin (B1675101) in rat plasma involved protein precipitation with methanol. researchgate.net The validation results for such a method are typically presented as follows.

| Parameter | Result |

|---|---|

| Linearity Range | 1 to 16 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1 µg/mL |

| Average Recovery | 94.79% |

| Intra-day Precision (CV%) | < 5% |

| Inter-day Precision (CV%) | < 5% |

This table is based on data for levofloxacin from a study by Sravani et al. (2015) and serves as an illustrative example for the validation of a bioanalytical method in rat plasma. researchgate.net

A specific HPLC-MS/MS method for the determination of tosufloxacin in plasma has been documented, underscoring its applicability to pharmacokinetic studies. chinjmap.com The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the high selectivity and sensitivity required to measure drug concentrations accurately over a wide dynamic range, which is essential for constructing precise pharmacokinetic profiles in preclinical research. nih.govnih.gov

Emerging Research Areas and Future Directions in Tosufloxacin Tosilate Studies

Investigation of Novel Antimicrobial Applications in Preclinical Models

While tosufloxacin (B10865) has a known broad spectrum of activity, ongoing preclinical research seeks to validate its efficacy against specific and emerging pathogens. ijpsonline.comijpsonline.com In vivo studies have established its antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. chemicalbook.com Furthermore, in vitro pharmacokinetic-pharmacodynamic models have demonstrated that tosufloxacin exhibits superior bactericidal activity against Streptococcus pneumoniae compared to levofloxacin (B1675101), particularly against quinolone-susceptible strains, without the emergence of resistant subpopulations. nih.gov

Activity against Specific or Emerging Pathogens (e.g., Borrelia burgdorferi)

A significant area of emerging research is the activity of tosufloxacin against challenging pathogens like Borrelia burgdorferi, the causative agent of Lyme disease. nih.govresearchgate.net Studies have highlighted the need for therapeutic agents capable of eliminating the persisting forms of B. burgdorferi that may survive initial antibiotic treatment. researchgate.net Although some studies suggest that current antibiotic therapies may not completely eradicate the bacteria, creating a need for more potent drug candidates against Borrelia persisters, tosufloxacin has been identified as a compound of interest. nih.gov Research also points to its potential efficacy against other pathogens, such as Legionella pneumophila. cabidigitallibrary.org

Table 1: Preclinical Efficacy of Tosufloxacin Against Various Pathogens This table is interactive. You can sort and filter the data.

| Pathogen | Model Type | Finding | Source |

|---|---|---|---|

| Staphylococcus aureus | In vivo (mouse model) | 50% effective dose (ED₅₀) of 1.62 mg/kg. | chemicalbook.com |

| Escherichia coli | In vivo (mouse model) | 50% effective dose (ED₅₀) of 0.22 mg/kg. | chemicalbook.com |

| Pseudomonas aeruginosa | In vivo (mouse model) | 50% effective dose (ED₅₀) of 10.13 mg/kg. | chemicalbook.com |

| Streptococcus pneumoniae | In vitro (pharmacodynamic model) | Superior bactericidal activity compared to levofloxacin against susceptible strains. | nih.gov |

| Borrelia burgdorferi | --- | Identified as a potential drug candidate for targeting persister forms. | nih.govresearchgate.net |

| Legionella pneumophila | In vitro / In vivo | Evaluated for antibacterial activity. | cabidigitallibrary.org |

Exploration of Anti-Persister Mechanisms at a Fundamental Molecular Level

Bacterial persisters are a subpopulation of dormant, antibiotic-tolerant cells that can cause chronic and relapsing infections. nih.gov Understanding how to eradicate these cells is a critical research frontier. nih.gov Tosufloxacin has been shown to be effective against persisters of several bacterial species. nih.gov For instance, it is highly active against planktonic Staphylococcus aureus persisters and uropathogenic E. coli persisters obtained from stationary-phase populations. nih.gov

Research into the molecular mechanisms reveals that the antibiotic's effectiveness can be significantly enhanced. A study on E. coli biofilms found that while tosufloxacin was effective against persisters, its action was potentiated by zinc acetate (B1210297). nih.gov This is because the tolerance of biofilms to fluoroquinolones depends on a functional SOS response, a DNA damage repair pathway. nih.gov By inhibiting the SOS response, zinc acetate makes the persister cells more susceptible to tosufloxacin. nih.gov This suggests that combination therapies targeting bacterial stress responses could be a promising strategy for treating biofilm-related infections. nih.gov

Impact on Microbiome Research and Host-Microbe Interactions (e.g., Gut Microbiota Studies in Animal Models)

The gut microbiome plays a crucial role in host health, and antibiotics can significantly alter its composition. nih.govnih.govoup.com The use of animal models is essential for unraveling the complex interactions between the host and its gut microbiota. nih.govmdpi.comfrontiersin.org A key area of investigation is the long-term effect of antibiotic administration, particularly during early life, on the gut microbiome and host physiology. nih.gov

A study in male mice investigated the effects of tosufloxacin tosilate hydrate (B1144303) administration during a developmental period (4-6 weeks of age) versus adulthood. nih.gov The results showed that early-life administration affected the mice's growth rate, led to alterations in anxiety-like behaviors and memory recall, and caused significant differences in the gut microbiota composition at adulthood. nih.gov This was the first study to indicate that tosufloxacin may be associated with the risk of long-term effects stemming from gut microbiota dysregulation. nih.gov Such findings underscore the importance of understanding how antibiotics like tosufloxacin interact with the host microbiome, which could inform future therapeutic strategies. nih.govfrontiersin.org

Advanced Computational Drug Design and Predictive Modeling

Computational tools are increasingly used to predict the pharmacokinetic properties of drugs, reducing the costs and risks of drug development. windows.netresearchgate.net For fluoroquinolones, including tosufloxacin, Quantitative Structure-Pharmacokinetics Relationship (QSPkR) models have been developed. windows.net These models use molecular descriptors to predict pharmacokinetic parameters, illustrating how changes in the chemical structure affect the drug's absorption, distribution, metabolism, and excretion. windows.net

Furthermore, mechanism-based oral absorption models, such as the gastrointestinal unified theoretical framework (GUT framework), have been used to predict the fraction of tosufloxacin absorbed in humans. researchgate.net Studies using a biorelevant dissolution medium found that such advanced models could adequately predict oral absorption, whereas simpler models resulted in significant underprediction. researchgate.net These predictive modeling and simulation approaches are vital in early drug development and for optimizing formulation design. researchgate.net The use of machine learning to scan compound libraries and predict antimicrobial activity represents another advanced computational frontier that could accelerate the discovery of new therapeutics. nih.gov

Research into Novel Delivery Systems for Enhanced Compound Properties (Theoretical and Material Science Focus)

A significant challenge with tosufloxacin tosilate is its poor water solubility, which can limit its dissolution rate and bioavailability. ijpsonline.comijpsonline.com To overcome this, researchers are focusing on novel drug delivery systems, with a particular emphasis on cyclodextrin (B1172386) inclusion complexes. ijpsonline.compharmaexcipients.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which can encapsulate poorly soluble drug molecules. pharmaexcipients.comresearchgate.net

Multiple studies have successfully prepared and characterized inclusion complexes of tosufloxacin tosilate with hydroxypropyl-β-cyclodextrin (HP-β-CD). ijpsonline.comijpsonline.comresearchgate.net These complexes, created using methods such as solution-enhanced dispersion with supercritical CO2, have demonstrated a significant increase in the solubility and dissolution rate of tosufloxacin. ijpsonline.comresearchgate.net For example, the cumulative release of the drug from an inclusion complex was over 70% in 10 minutes, compared to 38.4% after 100 minutes for the pure drug. ijpsonline.com This research shows that forming a complex with HP-β-CD is an effective method to enhance the physicochemical properties of tosufloxacin tosilate, potentially improving its therapeutic efficacy. ijpsonline.comijpsonline.comresearchgate.net

Table 2: Comparison of Tosufloxacin Dissolution This table is interactive. You can sort and filter the data.

| Formulation | Dissolution Time | Cumulative Percent Release | Source |

|---|---|---|---|

| Pure Tosufloxacin Tosilate | 100 min | 38.4% | ijpsonline.com |

| Physical Mixture with HP-β-CD | 100 min | 41.2% | ijpsonline.com |

| Inclusion Complex with HP-β-CD | 10 min | >70% | ijpsonline.com |

| Pure Tosufloxacin Tosilate | 105 min | ~19% (in phosphate (B84403) buffer) | researchgate.net |

| Inclusion Complex with HP-β-CD | 105 min | 52-68% (in phosphate buffer) | researchgate.net |

Q & A

Basic Research Questions

Q. What are the structure-activity relationships (SARs) of tosufloxacin tosilate that influence its antimicrobial efficacy?

- Methodological Answer : SAR analysis requires comparative molecular modeling of tosufloxacin derivatives and their binding affinities to bacterial DNA gyrase and topoisomerase IV. Key structural features include the naphthyridine nucleus (with fluorine at position 6) and the 3-aminopyrrolidine substituent, which enhance gram-positive and anaerobic coverage . Validated computational tools (e.g., molecular docking) and in vitro enzyme inhibition assays should be used to quantify interactions with target enzymes.

Q. How can researchers optimize HPLC-MS/MS protocols for quantifying tosufloxacin tosilate in biological matrices?

- Methodological Answer : Calibration curves (6–2000 ng/mL) should be validated using MRM transitions (m/z 405.2→387.2 for tosufloxacin; m/z 332.2→314.2 for internal standards). Intra-day and inter-day precision must be <10%, with recoveries of 97.5–105.9% for low-, medium-, and high-concentration samples . Matrix effects (e.g., plasma protein binding) should be minimized via protein precipitation with acetonitrile.

Q. What experimental models are appropriate for studying the pharmacokinetic-pharmacodynamic (PK/PD) profile of tosufloxacin tosilate?

- Methodological Answer : Murine infection models (e.g., Streptococcus pneumoniae or Haemophilus influenzae) are recommended for PK/PD studies. Dose-ranging experiments should correlate free-drug AUC/MIC ratios with bacterial eradication. Neutropenic models may be used to simulate immunocompromised conditions .

Advanced Research Questions

Q. How do contradictory findings in tosufloxacin tosilate toxicity studies between juvenile and adult animal models inform clinical risk assessment?

- Methodological Answer : Juxtapose data from juvenile rodent studies (e.g., reduced growth rates and neurobehavioral changes at supratherapeutic doses) with adult toxicity profiles (e.g., cartilage damage in weight-bearing joints). Use species-specific allometric scaling and probabilistic risk modeling to extrapolate human pediatric dosing thresholds.

Q. What statistical approaches resolve discrepancies in microbial resistance data for tosufloxacin tosilate across geographic regions?

- Methodological Answer : Apply meta-regression analysis to resistance prevalence data, controlling for variables like local antibiotic consumption patterns and genetic diversity of bacterial isolates. Whole-genome sequencing of resistant strains (e.g., gyrA and parC mutations) can identify clonal vs. horizontal gene transfer mechanisms .

Q. How does early-life exposure to tosufloxacin tosilate alter gut microbiota composition and long-term host health?

- Methodological Answer : Conduct longitudinal studies in murine models using 16S rRNA sequencing to track microbiota shifts post-administration. Correlate findings with behavioral assays (e.g., elevated plus maze for anxiety-like behavior) and inflammatory cytokine profiles (e.g., IL-6, TNF-α) . Confounding factors like diet and cage effects must be standardized.

Q. What experimental designs mitigate confounding variables in assessing tosufloxacin tosilate’s neurotoxicity?

- Methodological Answer : Use littermate-controlled cohorts to isolate drug effects from genetic variability. Employ blinded histopathological assessments of hippocampal neurons and glial activation markers (e.g., GFAP). Pharmacokinetic overlap with blood-brain barrier penetration studies should validate CNS exposure levels .

Data Presentation & Reproducibility

Q. How should researchers present contradictory in vitro vs. in vivo efficacy data for tosufloxacin tosilate?

- Methodological Answer : Tabulate comparative MIC values (broth microdilution) and in vivo survival rates in infection models. Use sensitivity analysis to identify variables (e.g., serum protein binding, metabolic clearance) explaining discrepancies. Transparent reporting of experimental conditions (e.g., inoculum size, growth media) is critical .

Q. What criteria validate the inclusion of supportive data (e.g., NMR, HPLC purity) in publications on tosufloxacin tosilate synthesis?

- Methodological Answer : Purity must exceed 95% (HPLC), with NMR spectra (¹H/¹³C) matching reference libraries (e.g., SDBS or PubChem). For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are mandatory. Raw spectral data should be archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.